![molecular formula C10H9ClN2O2 B2876822 N-(1,3-Benzoxazol-2-ylmethyl)-2-chloroacetamide CAS No. 2411306-49-3](/img/structure/B2876822.png)
N-(1,3-Benzoxazol-2-ylmethyl)-2-chloroacetamide
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Description
“N-(1,3-Benzoxazol-2-ylmethyl)-2-chloroacetamide” is a chemical compound that belongs to the class of benzoxazoles . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis
Benzoxazole has been synthesized via different pathways. For instance, Nguyen et al. proposed a unique and efficient sulfur-promoted synthesis of 2-benzoylbenzoxazoles by the reaction of 2-aminophenol and acetophenones .Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The future directions in this field could involve the development of newer antimicrobial agents and the synthesis of benzoxazole derivatives using different catalytic systems and eco-friendly pathways .
properties
IUPAC Name |
N-(1,3-benzoxazol-2-ylmethyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-9(14)12-6-10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKGYEKWCDDYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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